molecular formula C10H18N2 B15198015 1,5-Dimethyl-2-neopentyl-1H-imidazole

1,5-Dimethyl-2-neopentyl-1H-imidazole

Cat. No.: B15198015
M. Wt: 166.26 g/mol
InChI Key: LPMVNGORJVEMRW-UHFFFAOYSA-N
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Description

1,5-Dimethyl-2-neopentyl-1H-imidazole is a substituted imidazole compound. Imidazoles are a class of heterocyclic compounds containing a five-membered ring with two nitrogen atoms at non-adjacent positions. This particular compound features two methyl groups at positions 1 and 5, and a neopentyl group at position 2. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-2-neopentyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .

Industrial Production Methods

Industrial production of substituted imidazoles often involves multi-component reactions (MCRs) due to their efficiency and high yield. For example, the reaction of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst can produce highly substituted imidazole derivatives . These methods are scalable and can be conducted on a gram scale with good functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-2-neopentyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1,5-Dimethyl-2-neopentyl-1H-imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-2-neopentyl-1H-imidazole involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dimethyl-2-phenyl-1H-imidazole
  • 1,5-Dimethyl-2-isopropyl-1H-imidazole
  • 1,5-Dimethyl-2-tert-butyl-1H-imidazole

Uniqueness

1,5-Dimethyl-2-neopentyl-1H-imidazole is unique due to the presence of the neopentyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)-1,5-dimethylimidazole

InChI

InChI=1S/C10H18N2/c1-8-7-11-9(12(8)5)6-10(2,3)4/h7H,6H2,1-5H3

InChI Key

LPMVNGORJVEMRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1C)CC(C)(C)C

Origin of Product

United States

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